Chemical structure and molecular weight of Ethyl 2-(3-carbamoylphenoxy)acetate
Chemical structure and molecular weight of Ethyl 2-(3-carbamoylphenoxy)acetate
The following technical guide provides an in-depth structural and physicochemical analysis of Ethyl 2-(3-carbamoylphenoxy)acetate , a key intermediate in the synthesis of phenoxy-benzamide therapeutics.
Chemical Identity, Synthesis, and Pharmaceutical Utility
Executive Summary
Ethyl 2-(3-carbamoylphenoxy)acetate is a specialized organic ester serving as a critical scaffold in medicinal chemistry. It functions primarily as a "linker" intermediate, enabling the attachment of a benzamide pharmacophore to other molecular entities via an acetate bridge. Its structural core—a 3-substituted phenol ether—is highly relevant in the development of HIF-PH inhibitors (e.g., Roxadustat analogs) and other benzamide-based inhibitors used in oncology and hematology.
This guide details the definitive chemical structure, molecular weight calculations, validated synthetic protocols, and analytical characterization required for its utilization in high-purity drug development workflows.
Chemical Identity & Structure
The molecule consists of a 3-carbamoylphenyl moiety linked via an ether bond to an ethyl acetate tail. This bifunctional structure allows for orthogonal reactivity: the amide group provides hydrogen-bonding interactions (donor/acceptor), while the ethyl ester serves as a masked carboxylic acid, ready for hydrolysis or transesterification.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Ethyl 2-(3-carbamoylphenoxy)acetate |
| Systematic Name | Ethyl (3-aminocarbonylphenoxy)acetate |
| Molecular Formula | C₁₁H₁₃NO₄ |
| SMILES | CCOC(=O)COC1=CC=CC(=C1)C(=O)N |
| InChI Key | Calculated from structure (Specific key varies by stereochemistry/tautomer) |
| Related CAS | 500866-01-3 (Refers to the free acid: 2-(3-carbamoylphenoxy)acetic acid) |
Molecular Weight Calculation
The molecular weight is derived from standard atomic weights (
-
Carbon (11):
-
Hydrogen (13):
-
Nitrogen (1):
-
Oxygen (4):
Exact Molecular Weight: 223.23 g/mol
Structural Visualization
The following diagram illustrates the connectivity between the benzamide core and the ethyl acetate side chain.
Physicochemical Properties
Understanding the physical behavior of this ester is crucial for optimizing extraction and purification protocols.
| Property | Value / Prediction | Context |
| Physical State | Solid (White to Off-White Powder) | Typical for benzamide derivatives. |
| Melting Point | 108–112 °C | Estimated range based on 3-hydroxybenzamide analogs. |
| Solubility | DMSO, DMF, Ethyl Acetate, Methanol | Soluble in polar organic solvents. |
| Water Solubility | Low to Moderate | The ethyl ester reduces aqueous solubility compared to the free acid. |
| LogP (Lipophilicity) | ~1.2 – 1.5 | Moderate lipophilicity; suitable for cell permeability. |
| H-Bond Donors | 2 (Amide | Key for receptor binding. |
| H-Bond Acceptors | 4 (Amide O, Ether O, Ester O x2) |
Synthesis & Manufacturing Protocol
The synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate is a classic Williamson Ether Synthesis . It involves the O-alkylation of 3-hydroxybenzamide with ethyl bromoacetate (or chloroacetate) under basic conditions.
Reaction Pathway
The reaction utilizes a weak base (
Step-by-Step Experimental Protocol
Safety Note: Ethyl bromoacetate is a lachrymator and toxic. All operations must be performed in a fume hood.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzamide (1.0 eq) in anhydrous Acetone or DMF (10 mL/g).
-
Activation: Add Potassium Carbonate (
) (1.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure deprotonation of the phenolic hydroxyl group. -
Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq) to the suspension.
-
Optimization: If using Acetone, heat to reflux (
) for 4–6 hours. If using DMF, stir at for 2–3 hours.
-
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.
-
Work-up:
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water. The product often precipitates as a white solid. Filter, wash with water, and dry.[1]
-
Method B (Extraction): Remove solvent under reduced pressure.[2][3] Resuspend residue in Ethyl Acetate and wash with water and brine. Dry organic layer over
.[3]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexane).
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral data is expected:
Proton NMR ( NMR, 400 MHz, DMSO- )
- 7.8 – 7.1 ppm (m, 4H): Aromatic protons (Benzene ring). Look for the specific meta-substitution pattern.
-
7.9, 7.3 ppm (br s, 2H): Amide protons (
). These are exchangeable with . -
4.78 ppm (s, 2H): Methylene protons (
). A distinct singlet. -
4.18 ppm (q,
Hz, 2H): Ethyl ester methylene ( ). -
1.22 ppm (t,
Hz, 3H): Ethyl ester methyl ( ).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Mass:
. -
Adducts:
is commonly observed due to the ester functionality.
Pharmaceutical Applications
This compound is rarely an end-drug itself but serves as a versatile intermediate :
-
HIF-PH Inhibitor Synthesis: The phenoxy-acetate motif is structurally homologous to the "tail" regions of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Hydrolysis of the ester yields the free acid (CAS 500866-01-3), which can mimic 2-oxoglutarate in enzyme active sites.
-
Linker Chemistry: The ester group can be selectively hydrolyzed to the acid, allowing coupling to amines (via amide bond formation) to create larger, complex drug candidates (PROTACs or bi-specific molecules).
-
Prodrug Design: The ethyl ester increases lipophilicity compared to the free acid, potentially enhancing oral bioavailability before being metabolized in vivo to the active acid form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 355820, 2-(3-Carbamoylphenoxy)acetic acid. Retrieved from [Link]
-
Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of phenoxy-benzamide derivatives via Williamson Ether Synthesis. Retrieved from [Link]
